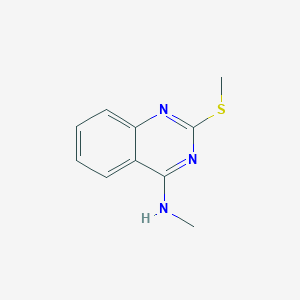

![molecular formula C25H21N3O7S B2503772 [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate CAS No. 851093-56-6](/img/structure/B2503772.png)

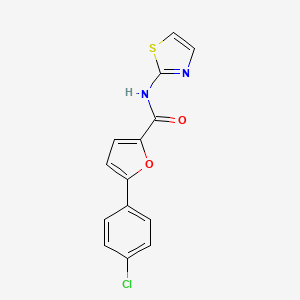

[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, "[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate," is a complex organic molecule that appears to be related to various sulfone and benzoate derivatives. While the specific compound is not directly mentioned in the provided papers, the research on related sulfone and benzoate compounds can offer insights into its potential synthesis, structure, and reactivity.

Synthesis Analysis

The synthesis of related sulfone compounds has been explored in the literature. For instance, the paper titled "3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination" discusses the preparation of sulfones and their application in the Julia-Kocienski olefination reaction to produce alkenes and dienes . Although the specific compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfone and benzoate derivatives can be complex, and their analysis often requires advanced spectroscopic techniques. In the paper "SYNTHESIS, SPECTRAL STUDIES AND C-S BOND FISSION OF SOME NOVEL ALKYL [(SUBSTITUTED PHENYLSULFONYL)-METHYL]-3-NITROBENZOATES AND THEIR SULFINYL DERIVATIVES," the authors use IR, NMR, and mass spectra to characterize the structure of similar esters . These techniques could be employed to elucidate the structure of the compound .

Chemical Reactions Analysis

The reactivity of sulfone and benzoate compounds can vary significantly depending on their specific functional groups. The paper "Reaction of 5-Aryloxytetrazoles with Dimethyl Sulfoxide and DMSO-Acetic Anhydride" explores the decomposition of related compounds and the synthesis of tetrazole derivatives . This research could provide insights into the types of chemical reactions that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone and benzoate derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of the compound , they do provide information on related compounds. For example, the stability of metalated sulfones and their reactivity with various aldehydes is discussed in the context of the Julia-Kocienski olefination reaction . This information could be relevant when considering the properties of the compound of interest.

科学的研究の応用

Julia-Kocienski Olefination Reaction

The Julia-Kocienski olefination is a chemical reaction that allows for the formation of double bonds between carbon atoms, a method that could potentially involve compounds similar to the one specified. For instance, sulfones have been used in the Julia-Kocienski olefination reaction with carbonyl compounds to afford 1,2-disubstituted alkenes and dienes in good yields and stereoselectivities, a process that could be relevant for modifying or synthesizing derivatives of the specified compound (Alonso et al., 2005).

Sulfhydryl Group Determination

Sulfhydryl groups play a crucial role in various biological and chemical processes. A study on the synthesis of a water-soluble aromatic disulfide for determining sulfhydryl groups could provide insights into the analytical applications related to compounds containing sulfonyl and phenyl groups, potentially applicable to the study or analysis of the specified compound (Ellman, 1959).

Synthesis and Spectral Studies

Research on the synthesis and spectral studies of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives could offer a foundation for understanding the chemical behavior and properties of similar compounds. These studies often involve detailed analysis of structure and reactivity, relevant to the applications and handling of the specified compound (El-Bardan, 1992).

特性

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O7S/c1-3-34-22-12-8-7-11-21(22)25(29)35-24-23(17(2)26-27(24)18-9-5-4-6-10-18)36(32,33)20-15-13-19(14-16-20)28(30)31/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNCZFGDUMRCQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

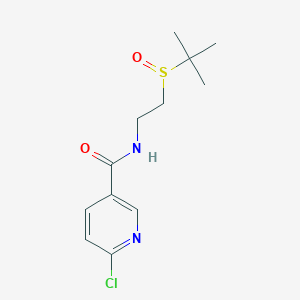

![3-[(3,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2503691.png)

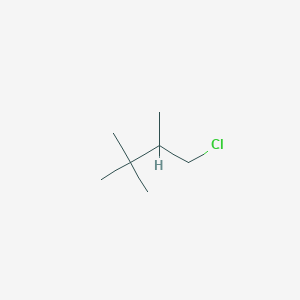

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B2503692.png)

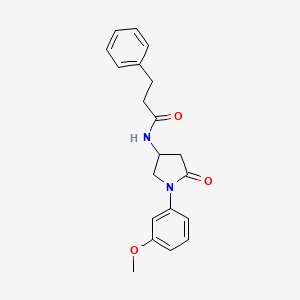

![5-(5-Fluoropyrimidin-4-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2503694.png)

![2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2503700.png)

![[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2503705.png)

![(3-Methoxy-2-methylindazol-6-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2503712.png)